molecular formula C25H23FN4O5 B11640235 2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide

2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B11640235
M. Wt: 478.5 g/mol
InChI Key: VSDVYDUKJVIAAR-QGOAFFKASA-N
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Description

2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a fluorophenyl group, and a trioxotetrahydropyrimidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Formation of the Trioxotetrahydropyrimidinylidene Moiety: This moiety can be synthesized through a multi-step process involving the condensation of urea with a diketone, followed by cyclization and oxidation steps.

    Coupling Reactions: The final compound is formed by coupling the synthesized intermediates using appropriate coupling reagents and conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic

Properties

Molecular Formula

C25H23FN4O5

Molecular Weight

478.5 g/mol

IUPAC Name

2-[3-[(E)-[1-(2-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C25H23FN4O5/c1-35-12-6-11-27-22(31)15-29-14-16(17-7-2-4-9-20(17)29)13-18-23(32)28-25(34)30(24(18)33)21-10-5-3-8-19(21)26/h2-5,7-10,13-14H,6,11-12,15H2,1H3,(H,27,31)(H,28,32,34)/b18-13+

InChI Key

VSDVYDUKJVIAAR-QGOAFFKASA-N

Isomeric SMILES

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC=C4F

Canonical SMILES

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

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